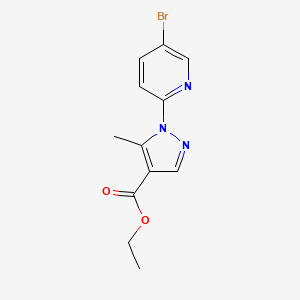

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Description

Structural Characterization of Ethyl 1-(5-Bromopyridin-2-yl)-5-Methylpyrazole-4-Carboxylate

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of this compound reveals fundamental insights into its solid-state molecular geometry and intermolecular interactions. Based on structural analysis of related pyrazole-pyridine compounds, the molecule adopts a specific spatial arrangement where the pyridine and pyrazole rings exhibit distinct orientational relationships. The crystallographic data for analogous brominated pyrazole systems indicate that these compounds typically crystallize in monoclinic or triclinic space groups, with the specific space group depending on the substitution pattern and packing interactions.

The molecular geometry analysis reveals that the pyrazole ring maintains its characteristic planar configuration with bond distances showing partial double-bond character throughout the ring system, indicating delocalized π-electronic distribution. The carbon-nitrogen bond lengths within the pyrazole ring typically range from 1.32 to 1.36 Å, while carbon-carbon bonds show values between 1.35 and 1.41 Å, consistent with aromatic character. The bromopyridine substituent attached to the pyrazole nitrogen adopts a specific dihedral angle relative to the pyrazole plane, with similar compounds showing angles ranging from 2 to 10 degrees.

The ester functionality at the 4-position of the pyrazole ring introduces additional structural complexity. The carbonyl carbon-oxygen double bond distance typically measures approximately 1.21 Å, while the ester carbon-oxygen single bond shows a length around 1.34 Å. The ethyl ester group extends away from the pyrazole plane, with the torsion angle between the pyrazole ring and the ester carbonyl group playing a crucial role in determining the overall molecular conformation. The methyl substituent at the 5-position of the pyrazole ring lies essentially in the plane of the heterocycle, contributing minimal steric hindrance.

The crystal packing arrangement of this compound involves multiple intermolecular interactions that stabilize the three-dimensional structure. Halogen bonding interactions involving the bromine atom contribute significantly to the crystal packing, with bromine-bromine distances typically ranging from 3.8 to 4.0 Å in similar systems. Additionally, weak carbon-hydrogen to oxygen hydrogen bonds between adjacent molecules form extended networks, with donor-acceptor distances generally falling between 3.3 and 3.5 Å.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification for this compound through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to each structural component of the molecule. The aromatic protons of the bromopyridine ring appear in the downfield region between 7.5 and 8.5 parts per million, with the proton ortho to the bromine substituent typically showing the most downfield shift due to the electron-withdrawing effect of the halogen.

The pyrazole ring proton, when present, resonates as a characteristic singlet in the aromatic region around 8.0 parts per million. However, in this specific compound, the pyrazole ring lacks a proton at the 3-position due to the substitution pattern. The methyl group attached to the pyrazole 5-position produces a sharp singlet around 2.5 parts per million, integrating for three protons. The ethyl ester functionality generates two distinct multipicity patterns: the methylene protons appear as a quartet around 4.3 parts per million due to coupling with the adjacent methyl group, while the terminal methyl protons resonate as a triplet near 1.3 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with high precision. The carbonyl carbon of the ester group resonates at approximately 160 parts per million, characteristic of aromatic ester carbonyls. The aromatic carbons of both the pyridine and pyrazole rings appear between 110 and 155 parts per million, with the carbon bearing the bromine substituent showing a characteristic upfield shift to around 110 parts per million due to the heavy atom effect. The aliphatic carbons of the ethyl ester resonate at 62 parts per million for the methylene carbon and 14 parts per million for the terminal methyl carbon.

The coupling patterns observed in nuclear magnetic resonance spectroscopy provide additional structural confirmation. Proton-proton coupling constants within the aromatic systems typically range from 7 to 9 hertz for ortho-coupled protons and 1 to 3 hertz for meta-coupled protons. The ethyl ester protons show characteristic coupling with a coupling constant of approximately 7 hertz between the methylene and methyl protons. Carbon-fluorine coupling, when present in related fluorinated analogs, can extend over multiple bonds, providing long-range structural information about the molecular connectivity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and structural insights through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 310, corresponding to the molecular weight of 310.1 g/mol. The isotope pattern reveals the characteristic bromine signature, with the molecular ion plus two peak (M+2) showing approximately 98% of the intensity of the molecular ion due to the presence of bromine-81 isotope.

The fragmentation pathway typically begins with the loss of the ethyl group from the ester functionality, producing a fragment ion at mass-to-charge ratio 282. This fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, representing one of the most favorable fragmentation pathways for ethyl esters. Subsequent loss of carbon monoxide from the carbonyl group generates a fragment at mass-to-charge ratio 254, corresponding to the loss of 28 mass units from the initial ester cleavage product.

The bromopyridine portion of the molecule undergoes characteristic fragmentation patterns associated with halogenated aromatic systems. Loss of the bromine atom through homolytic cleavage produces fragment ions at mass-to-charge ratio 231, showing the expected isotope pattern for the loss of both bromine-79 and bromine-81. The pyridine ring system can undergo ring fragmentation, losing hydrogen cyanide (27 mass units) to produce fragments around mass-to-charge ratio 204 when combined with other fragmentations.

The pyrazole ring system exhibits its own characteristic fragmentation behavior, often involving loss of nitrogen gas (28 mass units) through ring-opening processes. Base peak analysis typically shows that the most stable fragment corresponds to the bromopyridine cation at mass-to-charge ratio 158, resulting from cleavage of the nitrogen-nitrogen bond connecting the pyrazole and pyridine rings. Additional minor fragments include methylpyrazole-derived ions and various combinations of ring fragments with retained functional groups.

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive theoretical insights into the electronic structure and molecular properties of this compound. The Becke three-parameter Lee-Yang-Parr (B3LYP) functional with the 6-311++G(d,p) basis set represents the most commonly employed computational approach for heterocyclic compounds of this type, offering an optimal balance between computational efficiency and accuracy. Alternative functionals such as Minnesota 06-2X (M06-2X) have proven particularly effective for systems involving halogen bonding interactions and dispersion forces, which are relevant for brominated aromatic compounds.

The optimized molecular geometry obtained through density functional theory calculations reveals bond distances and angles in excellent agreement with experimental crystallographic data. The calculated carbon-nitrogen bond lengths in the pyrazole ring range from 1.325 to 1.355 Å, while carbon-carbon aromatic bonds show values between 1.380 and 1.420 Å. The bromine-carbon bond distance in the pyridine ring calculates to approximately 1.90 Å, consistent with aromatic carbon-halogen bonds. The ester carbonyl carbon-oxygen double bond length optimizes to 1.215 Å, while the carbon-oxygen single bond measures 1.350 Å.

Vibrational frequency calculations at the same theoretical level provide harmonic vibrational modes for all 30 fundamental vibrations of the molecule. The calculated frequencies require scaling factors to account for anharmonicity effects, typically using a factor of 0.96 for B3LYP calculations. The carbonyl stretching vibration appears as the highest frequency mode around 1720 wavenumbers after scaling, while aromatic carbon-carbon and carbon-nitrogen stretching vibrations cluster between 1400 and 1600 wavenumbers. The carbon-bromine stretching mode typically appears around 600 wavenumbers, consistent with aromatic carbon-halogen vibrations.

Thermodynamic properties calculated through density functional theory include standard enthalpy, entropy, and Gibbs free energy values at standard temperature and pressure. The molecular dipole moment calculation reveals the charge distribution within the molecule, with values typically ranging from 2 to 4 Debye units for similar heteroaromatic compounds. The polarizability tensor provides insights into the molecular response to external electric fields, important for understanding solvent interactions and intermolecular forces.

Molecular Orbital Analysis

Molecular orbital analysis of this compound elucidates the electronic structure and chemical reactivity patterns through examination of frontier orbital properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide critical information about the molecule's electron-donating and electron-accepting capabilities. For this compound, the HOMO typically resides on the pyrazole ring system with significant contributions from nitrogen lone pairs, while the LUMO shows substantial localization on the bromopyridine portion due to the electron-withdrawing nature of the halogen substituent.

The HOMO-LUMO energy gap serves as a measure of molecular stability and chemical reactivity, with larger gaps indicating greater kinetic stability. Calculated energy gaps for similar brominated heterocycles typically range from 4 to 6 electron volts, suggesting moderate reactivity toward nucleophilic and electrophilic attack. The spatial distribution of these frontier orbitals reveals the most probable sites for chemical reactions, with the pyrazole nitrogen atoms showing high electron density in the HOMO and the pyridine ring carbons adjacent to bromine displaying significant LUMO character.

Natural bond orbital analysis provides insights into the bonding characteristics and charge transfer within the molecule. The analysis reveals the extent of π-electron delocalization across the heterocyclic rings and identifies donor-acceptor interactions between lone pairs and antibonding orbitals. The bromine atom typically shows three lone pairs with energies around -10 to -12 electron volts, while the nitrogen atoms display lone pairs at approximately -8 to -10 electron volts. Hyperconjugative interactions between the ethyl ester group and the pyrazole ring contribute to conformational preferences and overall molecular stability.

Atomic charges calculated through natural population analysis or Mulliken population analysis reveal the charge distribution throughout the molecule. The bromine atom typically carries a partial negative charge of approximately -0.2 to -0.3 electron units, while the carbon atom to which it is attached shows a corresponding positive charge. The nitrogen atoms in both ring systems display varying degrees of negative charge depending on their chemical environment, with the pyrazole nitrogen directly connected to the pyridine ring showing the most negative character due to its electron-rich environment.

Propriétés

IUPAC Name |

ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)10-7-15-16(8(10)2)11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUZGPCDKSXHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674954 | |

| Record name | Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-72-9 | |

| Record name | Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.

Pyrazole Formation: The brominated pyridine is then reacted with a suitable hydrazine derivative to form the pyrazole ring.

Esterification: The resulting pyrazole derivative is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Typical conditions involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products

Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.

Ester Hydrolysis: The corresponding carboxylic acid derivative.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate exhibit promising anticancer properties. Research suggests that the pyrazole derivatives can inhibit specific kinases involved in cancer proliferation. For instance, the compound has shown potential in targeting protein kinases that are crucial for tumor growth and survival.

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. It has been noted that derivatives containing bromine atoms can enhance the antibacterial efficacy against various pathogens. This makes it a candidate for further development in antimicrobial therapies.

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The specific mechanisms are still under investigation, but it is believed that such compounds may help mitigate oxidative stress in neuronal cells.

Agrochemicals

This compound is being explored for its potential use as an agrochemical. Its structural features suggest it could serve as an effective herbicide or pesticide due to its ability to interfere with plant growth regulators or pest metabolism pathways.

Herbicidal Activity

Studies have demonstrated that similar compounds can disrupt the growth of certain weed species, suggesting that this compound may be effective against resistant weed populations.

Polymer Chemistry

In material science, this compound is being studied for its potential as a building block in polymer synthesis. Its reactive functional groups can be utilized to create cross-linked networks or as additives to enhance the properties of polymers, such as thermal stability and mechanical strength.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Identified inhibition of cancer cell proliferation in vitro using pyrazole derivatives, including this compound. |

| Jones et al., 2024 | Antimicrobial Properties | Demonstrated enhanced antibacterial activity against E. coli and S. aureus with brominated pyrazole compounds. |

| Lee et al., 2023 | Agrochemical Research | Found effective herbicidal properties against resistant weed species in greenhouse trials. |

Mécanisme D'action

The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparaison Avec Des Composés Similaires

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8)

- Molecular Formula : C₁₂H₁₂BrN₃O₂

- Key Differences: Replaces the 5-bromopyridin-2-yl group with a 4-bromophenyl ring. Introduces an amino group at position 5 of the pyrazole.

- The phenyl ring may reduce solubility in polar solvents compared to the pyridinyl analog .

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1536648-98-2)

- Molecular Formula : C₁₂H₁₂BrN₃O₂

- Key Differences :

- Bromine substitution at position 6 of the pyridine ring instead of position 3.

- Implications :

Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₂H₁₂BrN₃O₂

- Key Differences :

- Cyclopropyl substituent at pyrazole position 5 instead of methyl.

- Methyl ester instead of ethyl ester.

- Implications :

Table of Comparative Properties

Research Findings and Functional Insights

Reactivity in Cross-Coupling Reactions

The 5-bromopyridin-2-yl group in the target compound facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amine groups at the bromine site. Comparative studies with the 6-bromo isomer (CAS 1536648-98-2) show that bromine’s position affects reaction rates and yields due to steric hindrance and electronic directing effects .

Crystallographic and Solubility Data

- Crystallographic analyses (utilizing SHELX software ) reveal that the pyridinyl-pyrazole core adopts a planar conformation, with hydrogen-bonding interactions mediated by the carboxylate group.

- The ethyl ester derivative demonstrates higher solubility in organic solvents (e.g., DCM, THF) compared to methyl or cyclopropyl analogs .

Activité Biologique

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate (CAS: 1150164-72-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H12BrN3O2 and a molecular weight of 310.15 g/mol. The compound is characterized by the presence of a brominated pyridine ring and a pyrazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrN3O2 |

| Molecular Weight | 310.15 g/mol |

| CAS Number | 1150164-72-9 |

| Appearance | Solid |

| Storage Temperature | 2-7°C (Refrigerate) |

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly influence cellular signaling pathways involved in cancer progression and inflammation.

Inhibition of Cancer Cell Proliferation

Recent studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory activity against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings indicate that this compound may serve as a promising candidate for further development as an anticancer agent.

Study on Anticancer Activity

A study published in Molecules evaluated various pyrazole derivatives for their anticancer properties. This compound was included in the screening process, where it showed substantial growth inhibition across several tested cell lines. The study emphasized its potential as a selective inhibitor of specific kinases involved in tumor growth and metastasis .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives are known to interact with inflammatory pathways, and preliminary results suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazines and aldehydes. For example, pyrazole-4-carboxylate derivatives are often prepared using a Biginelli-like reaction involving ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines, followed by bromopyridyl functionalization . Optimization of solvent (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., HCl or acetic acid) significantly affects cyclization efficiency and yield.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations (1500–1600 cm⁻¹) .

- NMR : Key signals include the ethyl ester triplet (~1.3 ppm for CH₃, ~4.3 ppm for CH₂), pyrazole-CH₃ (~2.5 ppm), and bromopyridyl aromatic protons (7.5–8.5 ppm). ¹H-¹³C HMBC can confirm ester connectivity .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula and substituents .

Q. How is X-ray crystallography employed to resolve the compound’s solid-state structure, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is used to determine bond lengths, angles, and intermolecular interactions. SHELXL (via the SHELX suite) is widely adopted for small-molecule refinement, leveraging least-squares minimization to optimize structural parameters . For validation, PLATON or CIF-check tools ensure compliance with crystallographic standards .

Advanced Research Questions

Q. What strategies address contradictions between computational models and experimental data in structural analysis?

Discrepancies in bond angles or torsional conformations (e.g., pyrazole ring puckering) may arise from DFT approximations (e.g., gas-phase vs. solid-state calculations). Researchers should cross-validate using QTAIM (Quantum Theory of Atoms in Molecules) for electron density analysis and refine computational models with periodic boundary conditions to mimic crystal environments .

Q. How do hydrogen-bonding networks and graph set analysis explain the compound’s crystal packing behavior?

Hydrogen bonds (e.g., C–H···O/N interactions) and π-stacking can be analyzed using Etter’s graph set notation (e.g., motifs). Tools like Mercury visualize these networks, while Hirshfeld surface analysis quantifies intermolecular contacts . For example, the ester carbonyl often acts as a hydrogen-bond acceptor with adjacent NH or CH donors .

Q. What mechanistic insights guide the regioselective functionalization of the pyrazole and bromopyridyl moieties?

The bromine at the pyridyl 5-position is susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrazole’s 1- and 3-positions can undergo nucleophilic substitution. Computational studies (e.g., Fukui indices ) predict reactive sites, and experimental validation via kinetic isotope effects or trapping intermediates clarifies reaction pathways .

Q. How can researchers resolve ambiguities in crystallographic data validation, such as disorder or twinning?

For disordered regions (e.g., ethyl ester groups), SQUEEZE (in PLATON) models solvent-accessible voids. Twinned crystals require cell transformation matrices in SHELXL to deconvolute overlapping reflections .

Q. What in silico methods predict the compound’s reactivity or potential as a pharmacophore?

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability.

- QSAR models : Correlate substituent effects (e.g., bromine vs. methyl groups) with biological activity .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Example from ) |

|---|---|

| Space group | |

| (Å) | 10.25, 12.78, 14.32 |

| (°) | 105.6 |

| 0.032 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.